molecular formula C2H2Si B077740 1-Silacycloprop-2-yne CAS No. 12071-27-1

1-Silacycloprop-2-yne

Cat. No.: B077740
CAS No.: 12071-27-1
M. Wt: 54.12 g/mol
InChI Key: NCGXWBNFAPFRQM-UHFFFAOYSA-N
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Description

1-Silacycloprop-2-yne is a unique organosilicon compound characterized by a three-membered ring structure containing silicon and carbon atoms. Its molecular formula is C₂H₂Si, and it is known for its high reactivity due to the strained ring system.

Preparation Methods

The synthesis of 1-Silacycloprop-2-yne typically involves the reaction of silylenes with alkynes. One common method includes the use of silylene precursors and alkynes under controlled conditions to form the desired silacyclopropene derivatives. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the strained ring structure .

laboratory-scale preparations have been successfully carried out using specialized equipment and techniques to handle the reactive intermediates .

Chemical Reactions Analysis

Scientific Research Applications

1-Silacycloprop-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Silacycloprop-2-yne exerts its effects is primarily through its high reactivity and ability to form stable intermediates. The strained ring system creates a high-energy state that can be relieved through various chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1-Silacycloprop-2-yne can be compared to other similar compounds such as:

Properties

IUPAC Name

1-silacycloprop-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Si/c1-2-3-1/h3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGXWBNFAPFRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1#C[SiH2]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

54.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12071-27-1
Record name Silicon dicarbide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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